molecular formula C8H8F3NOS B8032923 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL

2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL

Cat. No.: B8032923
M. Wt: 223.22 g/mol
InChI Key: IXCRCLFQCWATBF-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is an organic compound characterized by the presence of a pyridine ring substituted with an ethylsulfanyl group at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The ethylsulfanyl group is then introduced via a thiolation reaction, and finally, the hydroxyl group is added through a hydroxylation reaction.

    Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

    Thiolation: The ethylsulfanyl group can be introduced using ethylthiol in the presence of a catalyst such as copper(I) iodide.

    Hydroxylation: The hydroxyl group can be introduced using oxidizing agents like hydrogen peroxide or through hydrolysis of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The hydroxyl group can be reduced to form a corresponding ether.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethers.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
  • 2-(Ethylsulfanyl)-5-(chloromethyl)pyridin-3-OL
  • 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-4-OL

Uniqueness

2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, while the ethylsulfanyl group provides a site for covalent modification. This combination makes it particularly useful in applications requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NOS/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCRCLFQCWATBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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